Cas no 84907-55-1 (2PE)

2PE structure
2PE structure
Product Name:2PE
CAS-Nr.:84907-55-1
MF:C16H10O2
MW:234.249404430389
MDL:MFCD01573051
CID:665928
PubChem ID:14169731
Update Time:2024-10-26

2PE Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
    • 4-[2-(4-formylphenyl)ethynyl]benzaldehyde
    • 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
    • 1,2-Bis(4-formylphenyl)ethyne
    • SY129677
    • 4,4 inverted exclamation mark -(Ethyne-1,2-diyl)dibenzaldehyde
    • 2PE
    • 4,4′-(1,2-Ethynediyl)bis[benzaldehyde] (ACI)
    • Benzaldehyde, 4,4′-ethynylenedi- (6CI)
    • 4,4′-(Ethyne-1,2-diyl)dibenzaldehyde
    • Bis(4-formylphenyl)acetylene
    • Bis(4-formylphenyl)ethyne
    • YSZC237
    • bis(4-formylphenyl)-acetylene
    • AC1856
    • 84907-55-1
    • SCHEMBL8384841
    • DB-088044
    • MFCD01573051
    • CS-0110728
    • DTXSID80556858
    • CS-12669
    • AKOS032945346
    • MDL: MFCD01573051
    • Inchi: 1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H
    • InChI-Schlüssel: IZJKYSQCRNPJHX-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CC(C#CC2C=CC(C=O)=CC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 234.068079557g/mol
  • Monoisotopenmasse: 234.068079557g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 312
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 34.1
  • XLogP3: 2.9

2PE Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB527199-250 mg
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde; .
84907-55-1
250MG
€126.60 2023-04-17
abcr
AB527199-1 g
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde; .
84907-55-1
1g
€224.90 2023-04-17
abcr
AB527199-5 g
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde; .
84907-55-1
5g
€627.20 2023-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83515-500mg
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1 98%
500mg
¥1038.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83515-250mg
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1 98%
250mg
¥688.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83515-100mg
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1 98%
100mg
¥298.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83515-1g
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1
1g
¥2198.0 2021-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B887389-100mg
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1 98%
100mg
¥368.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B887389-250mg
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1 98%
250mg
¥860.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B887389-500mg
Benzaldehyde, 4,4'-(1,2-ethynediyl)bis-
84907-55-1 98%
500mg
¥1,298.00 2022-09-29

2PE Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: (T-4)-Tris[N-(1,1-dimethylethyl)-3,5-dimethylbenzenaminato]propylidynemolybdenum ,  Phenol, 2-[3-[2-hydroxy-3-(1-methylethyl)phenyl]-2-[[2-hydroxy-3-(1-methylethyl)… Solvents: Carbon tetrachloride ;  30 min, rt
1.2 Solvents: Carbon tetrachloride ;  2 h, 40 °C
Referenz
Highly Active Multidentate Ligand-Based Alkyne Metathesis Catalysts
Du, Ya; Yang, Haishen; Zhu, Chengpu; Ortiz, Michael; Okochi, Kenji D.; et al, Chemistry - A European Journal, 2016, 22(23), 7959-7963

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: (T-4)-Tris[N-(1,1-dimethylethyl)-3,5-dimethylbenzenaminato]propylidynemolybdenum ,  2630900-25-1 Solvents: Carbon tetrachloride ;  10 min, 70 °C
1.2 Solvents: Carbon tetrachloride ;  20 min, 70 °C
Referenz
Highly active alkyne metathesis catalysts operating under open air condition
Ge, Yanqing; Huang, Shaofeng ; Hu, Yiming ; Zhang, Lei; He, Ling; et al, Nature Communications, 2021, 12(1),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: (T-4)-Tris[N-(1,1-dimethylethyl)-3,5-dimethylbenzenaminato]propylidynemolybdenum ,  2,2′,2′′-[(Methylsilylidyne)tris(methylene)]tris[6-(1-methylethyl)phenol] Solvents: Carbon tetrachloride ;  5 min, rt
1.2 16 h, 40 °C
Referenz
Multidentate Triphenolsilane-Based Alkyne Metathesis Catalysts
Yang, Haishen; Liu, Zhenning; Zhang, Wei, Advanced Synthesis & Catalysis, 2013, 355(5), 885-890

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  24 h, reflux
Referenz
High-throughput discovery of organic cages and catenanes using computational screening fused with robotic synthesis
Greenaway, R. L.; Santolini, V.; Bennison, M. J.; Alston, B. M.; Pugh, C. J.; et al, Nature Communications, 2018, 9(1), 1-11

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, rt → 70 °C
Referenz
Interacting networks of purely organic spin-1/2 dimers
Borozdina, Yulia B.; Mostovich, Evgeny; Enkelmann, Volker; Wolf, Bernd; Cong, Pham T.; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2014, 2(32), 6618-6629

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt → 85 °C
Referenz
Synchronized Offset Stacking: A Concept for Growing Large-Domain and Highly Crystalline 2D Covalent Organic Frameworks
Auras, Florian ; Ascherl, Laura; Hakimioun, Amir H.; Margraf, Johannes T.; Hanusch, Fabian C.; et al, Journal of the American Chemical Society, 2016, 138(51), 16703-16710

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  12 h, rt
Referenz
Efficient synthesis of diaryl ethynes via palladium-catalyzed coupling of calcium carbide with aryl iodides
Wacharasindhu, Sumrit; Chuentragool, Padon; Vongnam, Kanika; Rashatasakhon, Paitoon; Sukwattanasinitt, Mongkol, Asahi Garasu Zaidan Josei Kenkyu Seika Hokoku, 2013, 1, 1-10

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: (T-4)-Tris[N-(1,1-dimethylethyl)-3,5-dimethylbenzenaminato]propylidynemolybdenum ,  Benzenemethanaminium, 2-hydroxy-N,N-bis[(2-hydroxyphenyl)methyl]-N-methyl-, iodi… Solvents: Carbon tetrachloride ;  2 - 4 min
1.2 9 - 13 h, 40 °C
Referenz
Highly Active Multidentate Alkyne Metathesis Catalysts: Ligand-Activity Relationship and Their Applications in Efficient Synthesis of Porphyrin-Based Aryleneethynylene Polymers
Jyothish, Kuthanapillil; Wang, Qi; Zhang, Wei, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2073-2078

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling
Park, Kyungho; Bae, Goun; Moon, Jeongju; Choe, Jaehoon; Song, Kwang Ho; et al, Journal of Organic Chemistry, 2010, 75(18), 6244-6251

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diphenylmethane Catalysts: Rhenium, bis[2-[bis[4-(trifluoromethyl)phenyl]phosphino-κP]phenolato-κO](2-pheny… Solvents: Toluene ;  5 min, rt; 8 h, 100 °C
Referenz
Alkyne Metathesis with d2 Re(V) Alkylidyne Complexes Supported by Phosphino-Phenolates: Ligand Effect on Catalytic Activity and Applications in Ring-Closing Alkyne Metathesis
Cui, Mingxu; Sung, Herman H. Y.; Williams, Ian D.; Jia, Guochen, Journal of the American Chemical Society, 2022, 144(14), 6349-6360

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Rhenium, bis[2-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino-κP]phenolato-κO](2-… Solvents: Toluene ;  16 h, 100 °C
Referenz
Robust Alkyne Metathesis Catalyzed by Air Stable d2 Re(V) Alkylidyne Complexes
Cui, Mingxu; Bai, Wei ; Sung, Herman H. Y.; Williams, Ian D.; Jia, Guochen, Journal of the American Chemical Society, 2020, 142(31), 13339-13344

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Triethylamine ;  10 - 12 h, rt
Referenz
Calcium carbide as a cost-effective starting material for symmetrical diarylethynes via Pd-catalyzed coupling reaction
Chuentragool, Padon; Vongnam, Kunnigar; Rashatasakhon, Paitoon; Sukwattanasinitt, Mongkol; Wacharasindhu, Sumrit, Tetrahedron, 2011, 67(42), 8177-8182

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: 4-Nitrophenol ,  (T-4)-Tris[N-(1,1-dimethylethyl)-3,5-dimethylbenzenaminato]propylidynemolybdenum Solvents: 1,2,4-Trichlorobenzene ;  22 h, 1 mm Hg, 30 °C
Referenz
Highly Active Trialkoxymolybdenum(VI) Alkylidyne Catalysts Synthesized by a Reductive Recycle Strategy
Zhang, Wei; Kraft, Stefan; Moore, Jeffrey S., Journal of the American Chemical Society, 2004, 126(1), 329-335

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  44 h, 85 °C
Referenz
Expanded Cyclotetrabenzoins
Eisterhold, Andrew M.; Puangsamlee, Thamon; Otterbach, Steffen; Brase, Stefan; Weis, Patrick ; et al, Organic Letters, 2021, 23(3), 781-785

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  44 h, rt → 85 °C
Referenz
Expanded cyclotetrabenzoins
Eisterhold, Andrew M.; Otterbach, Steffen; Brase, Stefan; Weis, Patrick; Wang, Xiqu; et al, ChemRxiv, 2020, 1, 1-4

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: (T-4)-Tris[N-(1,1-dimethylethyl)-3,5-dimethylbenzenaminato]propylidynemolybdenum ,  2,2′,2′′-[Nitrilotris(methylene)]tris[4-nitrophenol] Solvents: Carbon tetrachloride ;  20 min, rt
1.2 7 h, 40 °C
Referenz
Introducing A Podand Motif to Alkyne Metathesis Catalyst Design: A Highly Active Multidentate Molybdenum(VI) Catalyst that Resists Alkyne Polymerization
Jyothish, Kuthanapillil; Zhang, Wei, Angewandte Chemie, 2011, 50(15), 3435-3438

2PE Raw materials

2PE Preparation Products

2PE Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84907-55-1)4-[2-(4-formylphenyl)ethynyl]benzaldehyde
Bestellnummer:sfd14378
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
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Amadis Chemical Company Limited
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(CAS:84907-55-1)2PE
Bestellnummer:A917683
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:03
Preis ($):344.0
Email:sales@amadischem.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:84907-55-1)4-[2-(4-formylphenyl)ethynyl]benzaldehyde
sfd14378
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Menge:200kg
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Amadis Chemical Company Limited
(CAS:84907-55-1)2PE
A917683
Reinheit:99%
Menge:5g
Preis ($):344.0
Email